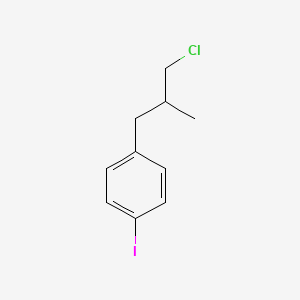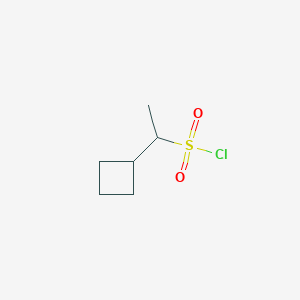
2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine is an organic compound characterized by the presence of an ethanesulfonyl group attached to a cyclohexane ring with two methyl groups at the 4-position and an amine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Amination: The final step involves the introduction of the amine group at the 1-position of the cyclohexane ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and engage in nucleophilic attacks, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 2-(Trimethylsilyl)ethanesulfonyl-4,4-dimethylcyclohexan-1-amine
- 2-(Methanesulfonyl)-4,4-dimethylcyclohexan-1-amine
- 2-(Ethanesulfonyl)-4-methylcyclohexan-1-amine
Uniqueness
2-(Ethanesulfonyl)-4,4-dimethylcyclohexan-1-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
特性
分子式 |
C10H21NO2S |
|---|---|
分子量 |
219.35 g/mol |
IUPAC名 |
2-ethylsulfonyl-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-4-14(12,13)9-7-10(2,3)6-5-8(9)11/h8-9H,4-7,11H2,1-3H3 |
InChIキー |
UOUZOYJFBVKJOM-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1CC(CCC1N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
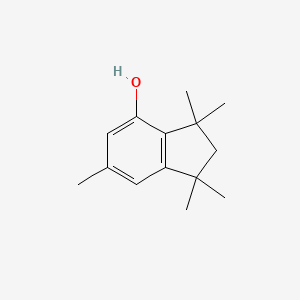

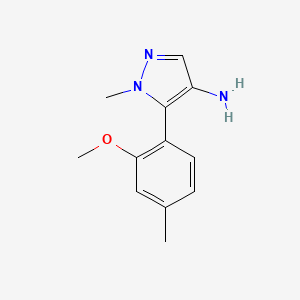
![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
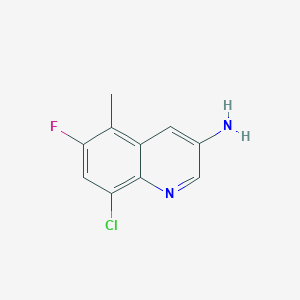
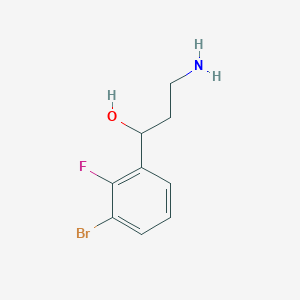
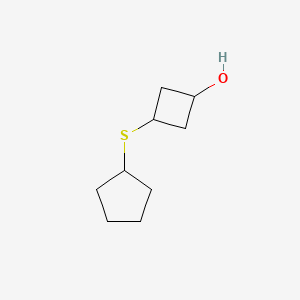

![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
